2,7-Bis(chloromethyl)-9,10-dihydrophenanthrene
Overview
Description
2,7-Bis(chloromethyl)-9,10-dihydrophenanthrene is an organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of two chloromethyl groups attached to the 2 and 7 positions of the phenanthrene ring system. Phenanthrene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
The synthesis of 2,7-Bis(chloromethyl)-9,10-dihydrophenanthrene typically involves the chloromethylation of 9,10-dihydrophenanthrene. One common method is the reaction of 9,10-dihydrophenanthrene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
2,7-Bis(chloromethyl)-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form 2,7-bis(formyl)-9,10-dihydrophenanthrene using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl groups can yield 2,7-bis(methyl)-9,10-dihydrophenanthrene using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts and specific reaction temperatures and times.
Scientific Research Applications
2,7-Bis(chloromethyl)-9,10-dihydrophenanthrene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes and dyes for biological imaging and diagnostic applications.
Medicine: Research into phenanthrene derivatives has shown potential for developing new pharmaceuticals, including anticancer and antimicrobial agents.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its photophysical properties.
Mechanism of Action
The mechanism of action of 2,7-Bis(chloromethyl)-9,10-dihydrophenanthrene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the chloromethyl groups, which can undergo nucleophilic substitution reactions. In biological applications, the compound’s ability to interact with biomolecules and its photophysical properties are key factors.
Comparison with Similar Compounds
Similar compounds to 2,7-Bis(chloromethyl)-9,10-dihydrophenanthrene include:
1,4-Bis(chloromethyl)naphthalene: This compound also contains chloromethyl groups but is based on a naphthalene ring system. It has similar reactivity but different physical and chemical properties due to the different ring structure.
2,7-Bis(bromomethyl)naphthalene: This compound has bromomethyl groups instead of chloromethyl groups, leading to different reactivity and applications.
2,7-Bis(dimesitylboryl)-N-ethyl-carbazole: This compound contains boron-based substituents and is used in materials science for its unique electronic properties.
The uniqueness of this compound lies in its specific substitution pattern on the phenanthrene ring, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
2,7-bis(chloromethyl)-9,10-dihydrophenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2/c17-9-11-1-5-15-13(7-11)3-4-14-8-12(10-18)2-6-16(14)15/h1-2,5-8H,3-4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVROWHPPDYJIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CCl)C3=C1C=C(C=C3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403262 | |
Record name | Phenanthrene, 2,7-bis(chloromethyl)-9,10-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19399-61-2 | |
Record name | Phenanthrene, 2,7-bis(chloromethyl)-9,10-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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